Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group and a substituted phenyl ring with 4-fluoro, 5-methyl, and 2-nitro substituents. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules such as benzimidazoles and kinase inhibitors . The nitro group facilitates further functionalization (e.g., reduction to amines), while the fluorine and methyl groups modulate electronic and steric properties, influencing reactivity and solubility.
Properties
IUPAC Name |
tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-11-9-13(14(20(22)23)10-12(11)17)18-5-7-19(8-6-18)15(21)24-16(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBSESRLZPZBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122217 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-70-2 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration
- The starting aromatic amine (4-fluoro-5-methyl aniline) is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
- Temperature control is critical (typically 0–5°C) to avoid over-nitration or decomposition.
- The reaction introduces the nitro group at the ortho position relative to the amino substituent, yielding 4-fluoro-5-methyl-2-nitroaniline.
Piperazine Formation via Nucleophilic Aromatic Substitution
- The nitrated intermediate is reacted with piperazine in the presence of a base such as potassium carbonate.
- The reaction is generally performed in a polar aprotic solvent like acetonitrile under reflux conditions (e.g., 80–90°C) for 12–16 hours.
- This step forms the piperazine-substituted nitroaromatic compound.
Boc Protection (Esterification)
- The piperazine nitrogen is protected by reacting with tert-butyl chloroformate in the presence of a base, typically triethylamine.
- The reaction is conducted in anhydrous conditions, often in dichloromethane or similar solvents, at 0–25°C.
- This step yields the final tert-butyl carbamate derivative, stabilizing the piperazine nitrogen for further transformations.
Representative Industrial-Scale Synthesis Example
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | 4-fluoro-5-methyl aniline, HNO3/H2SO4, 0–5°C, 2 h | Not specified | Controlled temperature to ensure regioselectivity |
| Piperazine Substitution | Piperazine, K2CO3, acetonitrile, reflux, 16 h | ~90% (typical) | Base facilitates nucleophilic substitution |
| Boc Protection | tert-butyl chloroformate, triethylamine, DCM, 0–25°C, 4 h | 85–95% | Anhydrous conditions critical for high purity |
Note: These conditions are generalized from reported synthetic protocols for related piperazine derivatives and tailored for the target compound.
Alternative Reduction and Purification Techniques
In related piperazine-nitro compounds, reduction of the nitro group to amine is often required. Common methods include:
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd/C, H2 gas, ethanol, 35–40°C, 10 h | 74–95% | High selectivity; mild conditions | |
| Iron/Ammonium Chloride Reduction | Fe powder, NH4Cl, EtOH/H2O, 90°C, 2 h | ~89% | Cost-effective; requires post-reaction purification |
These methods are sometimes applied in intermediate steps for functional group manipulation.
Analytical Monitoring and Purity Confirmation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress; typical Rf ~0.4 in ethyl acetate/hexane.
- High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of by-products.
- Mass Spectrometry (MS): Confirms molecular weight; e.g., ESI-MS m/z 278 [M+H]+ for related intermediates.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structural integrity and substitution pattern.
- X-ray Crystallography: Provides detailed molecular geometry and confirms regioselectivity of substitution.
Research Findings on Optimization
- Use of microwave irradiation can accelerate coupling reactions, reducing reaction times from 12 hours to 3 hours.
- Catalyst choice (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) influences yield and byproduct formation.
- Solvent polarity affects nitro group reactivity; polar aprotic solvents like DMF enhance substitution efficiency.
- Temperature control during nitration and fluorination steps is crucial to minimize side reactions and improve regioselectivity.
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | None (acidic medium) | 0–5°C | 2 h | Not specified | Regioselective nitro group introduction |
| Piperazine Substitution | Piperazine, K2CO3 | Acetonitrile | Reflux (~85°C) | 12–16 h | ~90 | Base-assisted nucleophilic aromatic substitution |
| Boc Protection | tert-butyl chloroformate, Et3N | DCM | 0–25°C | 4 h | 85–95 | Protects piperazine nitrogen |
| Nitro Reduction (optional) | Pd/C + H2 or Fe + NH4Cl | EtOH or EtOH/H2O | 35–90°C | 2–14 h | 74–95 | For conversion to amine derivatives |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: 4-(4-fluoro-5-methyl-2-aminophenyl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylic acid.
Scientific Research Applications
Chemistry
Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate serves as a valuable building block in organic synthesis. Its unique functional groups allow for:
- Substitution Reactions: The presence of fluorine and nitro groups facilitates nucleophilic substitutions.
- Synthesis of Complex Molecules: It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties: Studies have shown that derivatives of piperazine exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanism of action.
Medicine
The compound is being explored for its potential applications in medicinal chemistry:
- Pharmaceutical Development: Its structural characteristics make it a candidate for the development of new drugs targeting specific biological pathways.
- Drug Formulation: The stability provided by the tert-butyl group enhances the formulation of drug delivery systems.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that piperazine derivatives, including this compound, exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The research involved:
- Testing various concentrations against bacterial strains.
- Evaluating the minimum inhibitory concentration (MIC) to determine efficacy.
Case Study 2: Anticancer Properties
In vitro studies have been conducted to assess the anticancer effects of this compound on human cancer cell lines. Key findings included:
- The compound showed dose-dependent inhibition of cell growth.
- Mechanistic studies suggested involvement in apoptosis pathways, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The compound is compared to structurally related tert-butyl piperazine carboxylates (Table 1), highlighting substituent effects and applications.
Table 1: Key Structural Analogs and Their Properties
*Hypothetical molecular weight based on C₁₇H₂₃FN₃O₄.
Biological Activity
Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate is a synthetic compound classified under piperazine derivatives, notable for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential applications in various fields such as pharmacology and agrochemistry.
Overview of the Compound
Chemical Information:
- Molecular Formula: C₁₆H₂₂FN₃O₄
- Molecular Weight: 339.36 g/mol
- CAS Number: 1261079-70-2
- Synonyms: tert-Butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)-piperazine-1-carboxylate
This compound features a tert-butyl ester group, a fluorinated aromatic ring, and a nitro group, contributing to its unique chemical reactivity and biological activity.
This compound exhibits significant biochemical interactions:
- Enzyme Interaction: It interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Depending on the specific enzyme and reaction context, this interaction can either inhibit or activate enzyme activity.
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling Modulation: It can modulate the activity of signaling molecules such as kinases and phosphatases, affecting downstream signaling pathways.
- Gene Expression: Changes in gene expression profiles have been observed upon treatment with this compound, indicating its potential role in gene regulation.
Biological Activity
Research indicates that this compound has potential biological activities including:
Antimicrobial Properties:
Studies suggest that compounds within the piperazine class may exhibit antimicrobial effects. The specific activity of this compound against various pathogens requires further investigation, but it is recognized for its potential in developing new antimicrobial agents .
Anticancer Potential:
The compound's structure suggests possible anticancer activities. Similar piperazine derivatives have shown inhibitory effects on cancer cell lines, indicating that this compound may also possess similar properties. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Research Applications
This compound has several applications in scientific research:
| Field | Application |
|---|---|
| Chemistry | Intermediate in synthesizing complex organic molecules |
| Biology | Investigated for antimicrobial and anticancer properties |
| Medicine | Potential use in developing new pharmaceuticals |
| Industry | Utilized in producing agrochemicals and other industrial chemicals |
Case Studies and Research Findings
- Enzyme Inhibition Studies:
- Anticancer Activity:
-
Synthetic Routes:
- The synthesis involves nitration of 4-fluoro-5-methyl-2-nitroaniline followed by piperazine formation and esterification with tert-butyl chloroformate. This synthetic pathway is crucial for developing analogs with enhanced biological properties.
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step functionalization of the piperazine core. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions to protect the piperazine nitrogen .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling to attach aromatic substituents. For example, microwave-assisted cross-coupling of boronate esters with halogenated nitroarenes (e.g., 2-bromo-5-methoxypyrazine) at 60–100°C yields intermediates .
- Functional Group Manipulation : Sequential nitration, fluorination, and methylation using reagents like HNO₃/H₂SO₄, KF, or methyl iodide in polar aprotic solvents (e.g., DMF) .
Q. How is the purity and structural integrity of this compound confirmed in research settings?
Q. Which analytical techniques are most effective for monitoring synthesis progress?
- TLC : Tracks reaction completion using UV-active spots (e.g., Rf ~0.4 in ethyl acetate/hexane).
- In-situ FT-IR : Monitors functional group transformations (e.g., nitro group stretches at ~1520 cm⁻¹) .
- HPLC-MS : Quantifies intermediates and detects side products (e.g., de-Boc byproducts) .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
- Microwave Irradiation : Accelerates cross-coupling (e.g., 3 hours at 100°C vs. 12 hours with conventional heating) .
- Catalyst Optimization : Using Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning to reduce homocoupling byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nitro group reactivity, while DMSO improves solubility of intermediates .
Q. How do researchers address discrepancies in spectroscopic data during characterization?
- Multi-Technique Validation : Cross-referencing NMR, HRMS, and X-ray data resolves ambiguities. For example, crystal structure data (e.g., C–N bond length = 1.33 Å) can confirm proton assignments in crowded aromatic regions .
- Isotopic Labeling : ¹⁵N or ¹⁹F labeling clarifies ambiguous signals in complex spectra .
- Computational Modeling : DFT calculations predict chemical shifts (e.g., B3LYP/6-31G* level) to validate experimental NMR assignments .
Q. What challenges arise in achieving regioselectivity during piperazine ring functionalization?
- Steric Hindrance : The tert-butyl group directs electrophilic substitution to the para position of the aromatic ring .
- Protection/Deprotection : Boc protection prevents unwanted N-alkylation, enabling selective C–H functionalization .
- Temperature Control : Low temperatures (−78°C) minimize side reactions during nitration/fluorination steps .
Q. How can computational methods predict reactivity or biological interactions?
- Molecular Docking : Simulates binding to targets like WDR5 (e.g., Glide SP scoring for piperazine derivatives) .
- QSAR Models : Correlates substituent electronic effects (Hammett σ values) with bioactivity .
- MD Simulations : Assesses stability of nitro group orientations in aqueous environments (e.g., GROMACS with TIP3P water model) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
